![molecular formula C8H16N2O B3166967 4-(Aminomethyl)-1-(propan-2-yl)pyrrolidin-2-one CAS No. 915919-70-9](/img/structure/B3166967.png)
4-(Aminomethyl)-1-(propan-2-yl)pyrrolidin-2-one
Overview
Description
4-(Aminomethyl)-1-(propan-2-yl)pyrrolidin-2-one, also known as AMPP, is an organic compound with a wide range of applications in both scientific research and industrial production. It is a cyclic amine that is used as a building block for the synthesis of other compounds, as well as a catalyst for certain reactions. AMPP is also a useful tool in the study of biochemical and physiological effects, as well as a versatile additive in laboratory experiments. In
Scientific Research Applications
Pyrrolidine Ring in Drug Discovery
The pyrrolidine ring, a core structure in 4-(aminomethyl)-1-(propan-2-yl)pyrrolidin-2-one, is widely utilized in medicinal chemistry for developing compounds to treat various human diseases. This interest is driven by the ring's ability to efficiently explore pharmacophore space due to its sp^3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage through "pseudorotation". Pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, show significant bioactivity and target selectivity. The review by Petri et al. (2021) covers synthetic strategies and the structure-activity relationship of these compounds, highlighting how stereochemistry influences the biological profile of drug candidates.
Arylmethylidenefuranones Reactivity
Research on arylmethylidene derivatives of furan-2-ones, closely related to pyrrolidine structures, has shown that the reaction direction depends on the initial reagents, nucleophilic agent strength, and reaction conditions. This leads to the formation of various compounds like pyrrolones, emphasizing the structural versatility and reactivity of pyrrolidine-related scaffolds. The study by Kamneva et al. (2018) systematizes the reactions of these compounds, demonstrating their broad application potential in synthesizing cyclic and heterocyclic compounds.
Stereochemistry and Pharmacology
The stereochemistry of phenylpiracetam, a derivative of pyrrolidin-2-one, has been extensively explored for its impact on pharmacological properties. The research summarized by Veinberg et al. (2015) indicates a direct relationship between the configuration of stereocenters and the biological properties of enantiomers. This underscores the critical role of stereochemistry in the medicinal application of pyrrolidin-2-one derivatives, guiding the design of more effective pharmaceuticals.
Hybrid Catalysts in Synthesis
The pyrano[2,3-d]pyrimidine core, related to pyrrolidin-2-one structures, has been highlighted for its significance in medicinal and pharmaceutical industries due to its synthetic and bioavailability applications. Research by Parmar et al. (2023) reviews the synthetic pathways and applications of hybrid catalysts in developing these scaffolds, emphasizing the versatility and potential of pyrrolidine-derived compounds in leading to novel biological molecules.
Pyrrolidone-based Surfactants
Pyrrolidone derivatives, including those based on pyrrolidine structures, have been reviewed for their surface-active properties. The review by Login (1995) discusses the chemistry and applications of pyrrolidone-based surfactants, showing how the pyrrolidone functional group enhances the performance of various surfactant structures through improved solubility, compatibility, and reduced toxicity.
properties
IUPAC Name |
4-(aminomethyl)-1-propan-2-ylpyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)10-5-7(4-9)3-8(10)11/h6-7H,3-5,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIAZARVPPDEJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-(propan-2-yl)pyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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